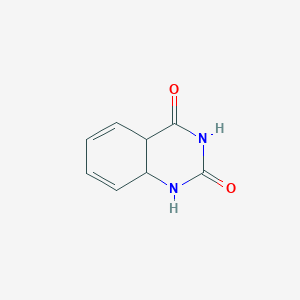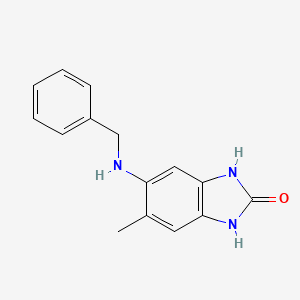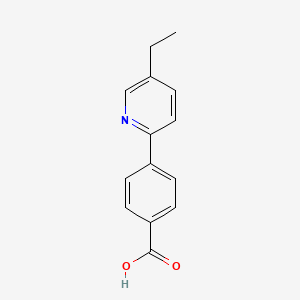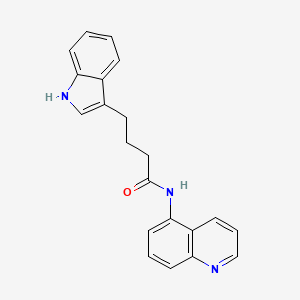
4a,8a-dihydroquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4A,8A-TETRAHYDROQUINAZOLINE-2,4-DIONE is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a fused ring system containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4A,8A-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with isocyanates or carbamates, followed by cyclization under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of 1,3,4A,8A-TETRAHYDROQUINAZOLINE-2,4-DIONE may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly being adopted to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1,3,4A,8A-TETRAHYDROQUINAZOLINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives with different degrees of saturation.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit a wide range of biological activities and pharmacological properties .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound and its derivatives have shown promise as enzyme inhibitors, receptor antagonists, and modulators of biological pathways.
Medicine: Research has highlighted its potential as an anti-cancer, anti-inflammatory, and anti-viral agent. It has also been investigated for its neuroprotective and cardioprotective effects.
Mecanismo De Acción
The mechanism of action of 1,3,4A,8A-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been found to inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolic processes. The binding of the compound to these enzymes can disrupt their activity, leading to therapeutic effects in various diseases .
Comparación Con Compuestos Similares
Quinazoline-2,4-dione: Shares a similar core structure but lacks the tetrahydro modification.
Tetrahydroisoquinoline: Another heterocyclic compound with a similar fused ring system but different nitrogen positioning.
Hydroxyquinazoline-2,4-dione: Contains additional hydroxyl groups, enhancing its metal ion chelating properties.
Uniqueness: 1,3,4A,8A-TETRAHYDROQUINAZOLINE-2,4-DIONE is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form a wide range of derivatives makes it a valuable compound in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C8H8N2O2 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
4a,8a-dihydro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H8N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-6H,(H2,9,10,11,12) |
Clave InChI |
KHMRRJRXQSVANR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C(C=C1)NC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B12485567.png)


![2-(2,5-dichlorophenoxy)-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12485580.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-chloro-4-fluorophenyl)benzenesulfonamide](/img/structure/B12485582.png)

![8,8-Dimethyl-5-propyl-3,6,8,9-tetrahydropyrano[4,3-d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B12485596.png)
![7-(2-Methylbutan-2-yl)-2-(2-nitrophenyl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12485600.png)

![ethyl 4-methyl-2-({[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B12485625.png)
![4-[(Naphthalen-1-ylmethyl)amino]phenol](/img/structure/B12485630.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12485636.png)
![N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B12485648.png)
![3-Methyl-6-(morpholin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12485654.png)
